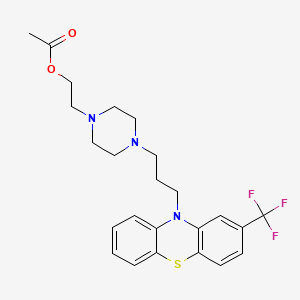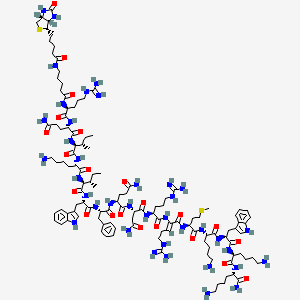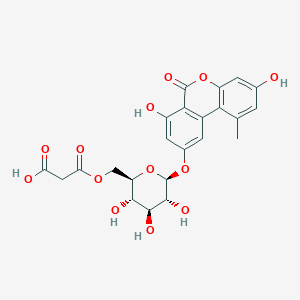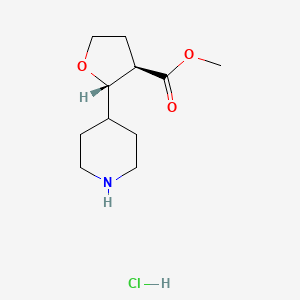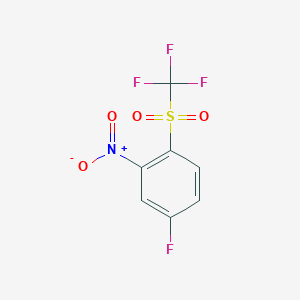
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The specific synthetic route and reaction conditions may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include the use of specialized equipment and techniques to ensure the consistent quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the chemical structure of the compound and produce different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. These products can include various derivatives with different functional groups and properties .
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of other chemicals, it is used in various chemical reactions and processes.
Biology: It has been investigated for its potential biological activities and interactions with different biomolecules.
Medicine: Research has explored its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate involves its interaction with specific molecular targets and pathways . These interactions can lead to various biological effects, depending on the context and application. The detailed molecular mechanisms and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate can be compared with other similar compounds, such as 5-Butylresorcinol and other alkyl resorcinols . These compounds share some structural similarities and may exhibit similar chemical properties and reactivities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties.
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
methyl 6-butyl-2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16-2/h7-8,11,14H,3-6H2,1-2H3 |
Clé InChI |
QDFLYOLPWMCUEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(=O)C=C(C1C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


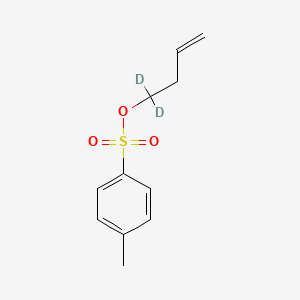
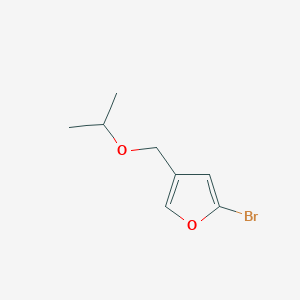
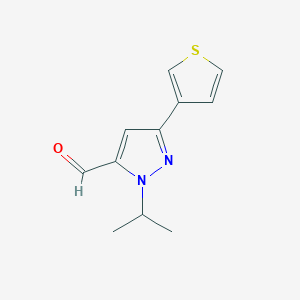
![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)

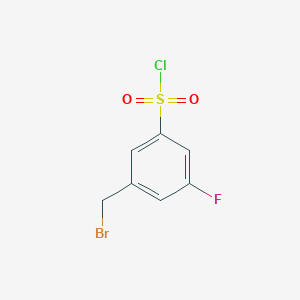
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
